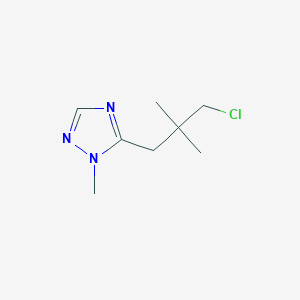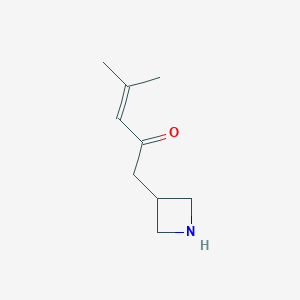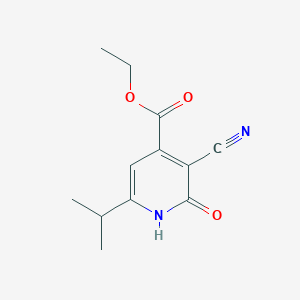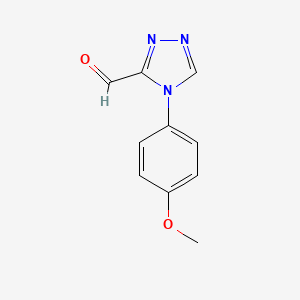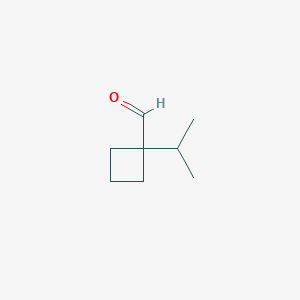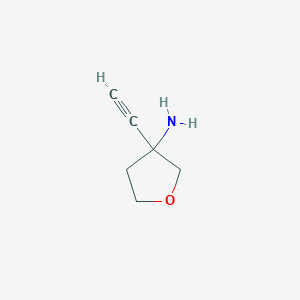
3-Ethynyloxolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyloxolan-3-amine is an organic compound characterized by the presence of an ethynyl group attached to an oxolane ring, which also bears an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyloxolan-3-amine typically involves the reaction of oxolane derivatives with ethynylating agents under controlled conditions. One common method includes the use of ethynyl magnesium bromide as the ethynylating agent, which reacts with oxolane derivatives in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethynyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxirane derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of oxirane derivatives.
Reduction: Formation of ethyl-substituted oxolane derivatives.
Substitution: Formation of N-substituted oxolane derivatives.
Aplicaciones Científicas De Investigación
3-Ethynyloxolan-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Ethynyloxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with target molecules, leading to the modulation of biological pathways. The amino group enhances the compound’s ability to form hydrogen bonds, contributing to its binding affinity and specificity.
Comparación Con Compuestos Similares
- 3-Ethynyltetrahydrofuran-3-amine
- 3-Ethynylpyrrolidine-3-amine
- 3-Ethynylpiperidine-3-amine
Comparison: 3-Ethynyloxolan-3-amine is unique due to its oxolane ring structure, which imparts distinct chemical and physical properties compared to similar compounds with different ring systems
Propiedades
Fórmula molecular |
C6H9NO |
|---|---|
Peso molecular |
111.14 g/mol |
Nombre IUPAC |
3-ethynyloxolan-3-amine |
InChI |
InChI=1S/C6H9NO/c1-2-6(7)3-4-8-5-6/h1H,3-5,7H2 |
Clave InChI |
NNMYXEYERWZUPC-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CCOC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


